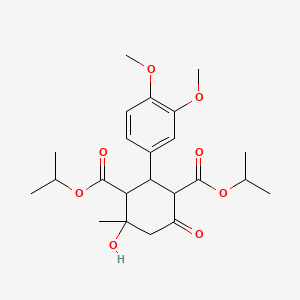
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide, also known as DIFMS, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in a variety of research applications.
Mécanisme D'action
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide are largely dependent on the specific enzyme that is being inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, while inhibition of histone deacetylases can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition. However, the limitations include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for the use of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide in scientific research. One area of interest is the study of the compound's effects on epigenetic modifications, which could have implications for the treatment of diseases such as cancer. Additionally, the development of more specific and potent inhibitors could lead to further insights into the role of specific enzymes in disease processes.
In conclusion, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide is a useful compound in scientific research due to its ability to inhibit certain enzymes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions should be taken into consideration when using it in research.
Méthodes De Synthèse
The synthesis of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-N,N-dimethylbenzenesulfonamide with 2,3-dihydro-1H-indole-1-carboxylic acid, followed by the addition of a reagent such as thionyl chloride. The final product is obtained through a purification process, such as column chromatography.
Applications De Recherche Scientifique
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of enzyme activity and inhibition. Specifically, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylases. This inhibition can be useful in the study of diseases such as cancer and neurological disorders.
Propriétés
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-19(2)24(22,23)13-7-8-15(18)14(11-13)17(21)20-10-9-12-5-3-4-6-16(12)20/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTVVDUBEAAVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydroindole-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)

![2-chloro-5-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5110093.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)

![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)

![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)
